molecular formula C11H10BrCl2NO2 B15210408 1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one CAS No. 62265-75-2

1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one

Cat. No.: B15210408
CAS No.: 62265-75-2
M. Wt: 339.01 g/mol
InChI Key: AJFZAOUNZLCNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one is a halogenated quinoline derivative featuring a partially saturated quinoline ring system substituted with bromo and hydroxy groups at positions 5 and 6, respectively. The dichloroacetyl moiety at position 1 introduces significant electrophilicity, which may influence reactivity and biological interactions.

Properties

CAS No.

62265-75-2

Molecular Formula

C11H10BrCl2NO2

Molecular Weight

339.01 g/mol

IUPAC Name

1-(5-bromo-6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-2,2-dichloroethanone

InChI

InChI=1S/C11H10BrCl2NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2

InChI Key

AJFZAOUNZLCNJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2Br)O)N(C1)C(=O)C(Cl)Cl

Origin of Product

United States

Biological Activity

1-(5-Bromo-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)-2,2-dichloroethan-1-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10BrCl2N1O2
  • Molecular Weight : 307.01 g/mol
  • CAS Number : [not provided in search results]
  • Structure : The compound features a bromine atom and a dichloroethanone moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound can be achieved through various chemical pathways involving the bromination of hydroxyquinoline derivatives followed by the introduction of the dichloroethanone group. The detailed synthetic route is crucial for understanding the compound's structure-activity relationship (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a study demonstrated that certain quinoxaline derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.01 to 0.06 μg/mL, while being non-cytotoxic to normal cells (IC50 > 100 μg/mL) . This suggests that similar mechanisms may be at play for this compound.

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. A study reported that compounds with similar structures exhibited high degrees of inhibition against both Gram-positive and Gram-negative bacteria . This dual activity as both anticancer and antimicrobial agents positions this compound as a promising candidate for further research.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the bromine atom and the dichloroethanone group may enhance its interaction with biological targets such as DNA or specific enzymes involved in cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 0.05 μg/mL for related quinoline derivatives .
Study B Showed broad-spectrum antimicrobial activity against several bacterial strains; compounds with similar structures inhibited growth at concentrations as low as 0.5 μg/mL .
Study C Investigated the SAR of quinoline derivatives and found that modifications at specific positions significantly altered biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

(R)-1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one ()

  • Substituents : Methyl group at position 2; acetyl group at position 1.
  • Key Differences : Lacks bromo, hydroxy, and dichloro substituents.
  • Synthesis : Prepared via asymmetric transfer hydrogenation with 93% yield and 94% enantiomeric excess (ee) .
  • The methyl group may enhance lipophilicity but reduce hydrogen-bonding capacity.

6-Chloro-4-(iodomethyl)-4-methyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one ()

  • Substituents : Chloro, iodomethyl, methyl, and phenyl groups.
  • Key Differences : Contains iodine (bulky halogen) and phenyl groups instead of bromo-hydroxy-dichloroacetyl motifs.
  • Synthesis : Achieved 98% yield via catalytic methods .
  • Implications : The iodomethyl group introduces steric hindrance, which may limit accessibility in reactions compared to the smaller dichloroacetyl group. The phenyl ring could enhance π-π stacking interactions in biological systems.

6-Bromo-2,3-Dihydroquinolin-4(1H)-One ()

  • Substituents : Bromo at position 6; ketone at position 4.
  • Key Differences: Lacks hydroxy and dichloroacetyl groups; unsaturated quinoline ring.
  • Implications : The bromo substituent may confer similar electronic effects as in the target compound, but the absence of a dichloroacetyl group reduces electrophilic character. The ketone at position 4 could participate in redox reactions .

1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one ()

  • Substituents : Bromo, chloro, and hydroxy groups on a phenyl ring; branched alkyl chain.
  • Key Differences: Aryl system instead of dihydroquinoline; bulky 2,2-dimethylpropanoyl group.
  • The halogenated phenyl core may exhibit similar antibacterial or kinase-inhibitory activity as halogenated quinolines .

6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one ()

  • Substituents: Bromo and methyl groups on a dihydroisoquinoline scaffold.
  • Key Differences: Isoquinoline backbone instead of quinoline; lacks hydroxy and dichloroacetyl groups.
  • Implications: The isoquinoline structure alters electronic distribution and binding affinity compared to quinoline derivatives. The methyl group may enhance membrane permeability .

Key Research Findings and Implications

  • Synthetic Accessibility: High-yield syntheses (e.g., 98% in ) suggest that catalytic methods are effective for dihydroquinoline derivatives, though the target compound’s dichloroacetyl group may require specialized conditions .
  • Biological Relevance: Halogenated quinolines are associated with antimicrobial and anticancer activities; the hydroxy group in the target compound could facilitate hydrogen bonding in target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.